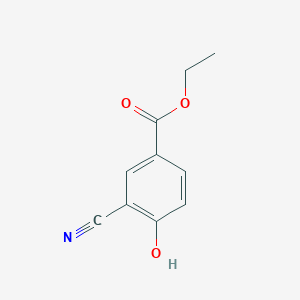







|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7](I)[CH:6]=1)[CH3:2].[C:14]([Cu])#[N:15]>CS(C)=O>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([C:14]#[N:15])[CH:6]=1)[CH3:2]
|


|
Name
|
|
|
Quantity
|
1312 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)O)I)=O
|
|
Name
|
|
|
Quantity
|
442.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Cu]
|
|
Name
|
|
|
Quantity
|
3277 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stir during 1 h at 20° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Charge a 10 L double jacket reactor
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer, a reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the brown solution down to 20° C
|
|
Type
|
FILTRATION
|
|
Details
|
Add water at 48° C. water (6.5 L) Filter the mixture at 20° C.
|
|
Type
|
WASH
|
|
Details
|
wash the cake with water (2 L)
|
|
Type
|
FILTRATION
|
|
Details
|
Filter the suspension on Hyflo Super Cel® (250 g)
|
|
Type
|
WASH
|
|
Details
|
rinse with EtOAc (3 L)
|
|
Type
|
CUSTOM
|
|
Details
|
Decant the filtrates
|
|
Type
|
CUSTOM
|
|
Details
|
evaporate the organic layer to dryness
|
|
Type
|
DISTILLATION
|
|
Details
|
Distill off 2 L of n-heptane
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 27° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
WASH
|
|
Details
|
rinse the cake with n-heptane (2 L)
|
|
Type
|
CUSTOM
|
|
Details
|
Dry 48 h at 55° C. under pressure
|
|
Duration
|
48 h
|


Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)O)C#N)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |